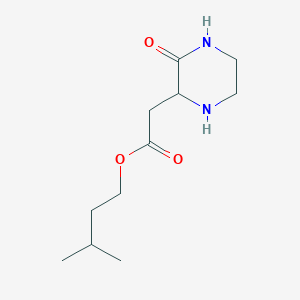

Isopentyl 2-(3-oxo-2-piperazinyl)acetate

Description

BenchChem offers high-quality Isopentyl 2-(3-oxo-2-piperazinyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopentyl 2-(3-oxo-2-piperazinyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylbutyl 2-(3-oxopiperazin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-8(2)3-6-16-10(14)7-9-11(15)13-5-4-12-9/h8-9,12H,3-7H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOFXRBOCHZNSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)CC1C(=O)NCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Piperazine Containing Compounds in Contemporary Chemical Research

The piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms at opposing 1 and 4 positions, is a cornerstone of modern medicinal chemistry. researchgate.netnbinno.com It is recognized as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets, making it a frequent component in the design of new drugs. nih.gov In fact, piperazine is the third most common nitrogen-containing heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). researchgate.net

The widespread use of the piperazine moiety stems from its versatile physicochemical properties. nih.gov Its basic nature and the ability of its nitrogen atoms to form hydrogen bonds often enhance the aqueous solubility and oral bioavailability of drug candidates, which are critical pharmacokinetic considerations. researchgate.net Furthermore, the piperazine ring serves as a versatile linker or scaffold that allows medicinal chemists to strategically arrange pharmacophoric groups to optimize interactions with biological receptors. nbinno.com This structural versatility has led to the incorporation of the piperazine nucleus into a vast array of therapeutic agents, including treatments for cancer, infections, and central nervous system (CNS) disorders such as anxiety and depression. researchgate.netresearchgate.netnih.gov

Significance of the 3 Oxo 2 Piperazinyl Acetate Scaffold in Medicinal Chemistry and Chemical Biology

Within the broader family of piperazine (B1678402) derivatives, the oxopiperazine (or piperazinone) scaffold represents a structurally significant subclass. nih.gov The presence of a carbonyl group within the heterocyclic ring, as seen in the 3-oxo-2-piperazinyl moiety, introduces a key modification that influences the molecule's conformation and electronic properties. Oxopiperazines are recognized as important core structures in numerous pharmaceutical agents and biologically active natural products. nih.govsigmaaldrich.com

Investigations into Biological Activities and Molecular Mechanisms of Isopentyl 2 3 Oxo 2 Piperazinyl Acetate

Research on Antimicrobial Activity and Mechanistic Elucidation

The piperazine (B1678402) ring is a key structural motif found in numerous compounds with a wide range of biological activities, including antimicrobial effects. Research into piperazine derivatives has revealed their potential as leads for developing new agents against various pathogens.

While specific antimicrobial studies on Isopentyl 2-(3-oxo-2-piperazinyl)acetate are not extensively detailed in publicly available research, the broader class of piperazine derivatives has demonstrated notable activity against both Gram-positive and Gram-negative bacteria. Studies on related structures, such as certain 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives containing a piperazine linker, have shown a broad spectrum of activity against strains like Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis, and Staphylococcus epidermidis. mdpi.com For instance, some of these compounds exhibit potent activity, with Minimum Inhibitory Concentrations (MIC) as low as 16 μg/mL against B. subtilis. mdpi.com

The antimicrobial efficacy of such compounds often relates to their physicochemical properties, such as lipophilicity, which influences their ability to traverse bacterial membranes and interact with intracellular targets. nih.gov Generally, Gram-positive bacteria like S. aureus can be more sensitive to certain lipophilic compounds than Gram-negative bacteria such as Escherichia coli, due to differences in their cell wall structure. nih.gov The outer membrane of Gram-negative bacteria presents a significant barrier that can hinder drug entry. nih.gov

Table 1: Antimicrobial Activity of Representative Piperazine-Containing Compounds

| Compound Class | Microorganism | Activity Metric (MIC) | Reference |

|---|---|---|---|

| Pyridyl-oxazolidinone-piperazine | Bacillus subtilis | 16 μg/mL | mdpi.com |

| Pyridyl-oxazolidinone-piperazine | Staphylococcus aureus | Active | mdpi.com |

| Pyridyl-oxazolidinone-piperazine | Streptococcus pneumoniae | Active | mdpi.com |

| Thieno[2,3-d]pyrimidines | Pseudomonas aeruginosa | Active | researchgate.net |

A key mechanism by which many antibacterial agents function is the inhibition of essential enzymes involved in DNA replication and maintenance. nih.gov Topoisomerases are crucial enzymes that regulate the topology of DNA and are vital for processes like replication, transcription, and chromosome segregation. nih.govnih.gov Bacterial Type II topoisomerases, which include DNA gyrase and topoisomerase IV, are well-established targets for antibiotics. nih.gov These enzymes introduce double-strand breaks into the DNA to manage supercoiling, and their inhibition leads to the accumulation of these breaks, ultimately causing cell death. nih.govnih.gov

Quinolone antibiotics, for example, function by binding to and stabilizing the complex formed between DNA and topoisomerase II or IV, preventing the re-ligation of the DNA strands and inducing lethal double-stranded breaks. nih.gov While direct evidence for Isopentyl 2-(3-oxo-2-piperazinyl)acetate is pending, the piperazine scaffold is a component of some compounds that target these enzymes. The potential for piperazine derivatives to act as topoisomerase II inhibitors remains an area of interest for mechanistic studies. Such inhibitors can be broadly classified into two groups: topoisomerase poisons, which stabilize the DNA-enzyme cleavage complex, and catalytic inhibitors, which prevent the enzyme from binding to DNA or block its ATP-binding site. nih.gov

The emergence of antimicrobial resistance is a significant challenge. Bacteria can develop resistance through several mechanisms that could potentially apply to piperazine-based compounds. nih.gov These mechanisms include:

Alteration of Cell Membrane Permeability: Bacteria can modify their cell membranes to hinder the entry of antimicrobial drugs. This is a common defense, particularly in Gram-negative bacteria with their protective outer lipopolysaccharide layer. nih.gov

Modification of the Molecular Target: Mutations in the genes encoding target proteins, such as topoisomerase II, can reduce the binding affinity of an inhibitor. This prevents the drug from effectively interfering with the enzyme's function.

Enzymatic Degradation or Modification: Bacteria may acquire genes that produce enzymes capable of inactivating the antimicrobial agent by breaking it down or adding chemical groups that render it ineffective.

Efflux Pumps: Bacteria can actively transport antimicrobial agents out of the cell using efflux pumps, preventing the drug from reaching a sufficient intracellular concentration to exert its effect.

Exploration of Other Documented Biological Activities (e.g., CNS activity)

While direct studies on the central nervous system (CNS) activity of Isopentyl 2-(3-oxo-2-piperazinyl)acetate are not available, the piperazine nucleus is a common feature in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics. wisdomlib.orgnih.gov Therefore, it is plausible that this compound may exhibit some degree of CNS activity.

To explore the potential biological activities of Isopentyl 2-(3-oxo-2-piperazinyl)acetate, a tiered screening approach employing various in vitro and ex vivo methodologies would be necessary.

Potential In Vitro and Ex Vivo Screening Methods:

| Screening Method | Purpose | Model System |

| In Vitro | ||

| Antimicrobial Assays | To assess activity against various bacterial and fungal strains. acgpubs.orgnih.govjapsonline.com | Broth microdilution, agar (B569324) diffusion assays. |

| Cytotoxicity Assays | To determine the effect on cancer cell viability. nih.gov | MTT, XTT, or neutral red uptake assays on various cancer cell lines. |

| Enzyme Inhibition Assays | To identify specific enzyme targets. | Assays for enzymes like acetylcholinesterase, monoamine oxidase, etc. |

| Ex Vivo | ||

| Isolated Tissue Preparations | To study effects on specific organs or tissues. | E.g., rodent vas deferens, ileum, or brain slices. |

| Synaptosome Preparations | To investigate effects on neurotransmitter uptake and release. | Isolated nerve terminals from brain tissue. |

These screening methods would provide initial insights into the broader biological activity profile of the compound.

Following the identification of biological activities through screening, further research would be required to elucidate the underlying cellular and biochemical pathways. The piperazine ring's ability to interact with various biological targets suggests that its derivatives could modulate multiple signaling pathways.

Potential Cellular and Biochemical Pathways for Investigation:

Neurotransmitter Signaling: Given the prevalence of piperazine in CNS drugs, investigating the impact on dopaminergic, serotonergic, and adrenergic signaling pathways would be a primary focus. nih.gov

Cell Cycle Regulation and Apoptosis: If cytotoxic activity is observed, studies into the compound's effects on cell cycle checkpoints and apoptotic pathways (e.g., caspase activation) would be warranted. nih.gov

Inflammatory Pathways: Many piperazine derivatives exhibit anti-inflammatory properties. wisdomlib.org Investigations could focus on pathways involving cytokines, prostaglandins, and nuclear factor-kappa B (NF-κB).

Elucidating these pathways would provide a comprehensive understanding of the molecular mechanisms driving the biological effects of Isopentyl 2-(3-oxo-2-piperazinyl)acetate.

Advanced Computational Chemistry and in Silico Modeling for Isopentyl 2 3 Oxo 2 Piperazinyl Acetate

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties of a molecule, which in turn govern its reactivity and interactions. For Isopentyl 2-(3-oxo-2-piperazinyl)acetate, such studies would provide a theoretical foundation for understanding its chemical behavior.

Application of Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the optimized molecular geometry and various electronic properties. kaust.edu.samdpi.com For a compound like Isopentyl 2-(3-oxo-2-piperazinyl)acetate, DFT calculations could assess the electronic and steric effects of its functional groups. For instance, the 3-oxo group is expected to increase the electrophilicity at the adjacent carbon atom. While the application of DFT to this specific molecule is not detailed in current literature, the methodology has been successfully applied to similar heterocyclic compounds to predict their molecular structure and electronic properties. kaust.edu.sa

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. numberanalytics.comwikipedia.org The energies and shapes of these orbitals are crucial in determining how the molecule will interact with other chemical species. rsc.orgimperial.ac.uk The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A detailed FMO analysis for Isopentyl 2-(3-oxo-2-piperazinyl)acetate would provide valuable insights into its potential reaction mechanisms, but such specific studies have not yet been published.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular charge transfer, rehybridization, and delocalization of electron density within a molecule. rsc.org By examining the interactions between donor (filled) and acceptor (unfilled) orbitals, NBO analysis can quantify the strength of intramolecular interactions, such as hydrogen bonds and hyperconjugation. For Isopentyl 2-(3-oxo-2-piperazinyl)acetate, NBO analysis could elucidate the interactions between the piperazine (B1678402) ring and the isopentyl acetate (B1210297) side chain, contributing to a deeper understanding of its conformational preferences and stability. However, specific NBO analysis data for this compound is not available in the scientific literature.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide a detailed picture of the conformational landscape of a molecule, revealing the different shapes it can adopt and the relative energies of these conformations. For Isopentyl 2-(3-oxo-2-piperazinyl)acetate, MD simulations would be valuable for exploring its flexibility and identifying its most stable conformations in different environments, such as in aqueous solution. This information is critical for understanding how the molecule might bind to a biological target. While MD simulations have been used to study piperazine and its derivatives in other contexts, specific simulations for Isopentyl 2-(3-oxo-2-piperazinyl)acetate have not been reported. nih.gov

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govekb.eg It is widely used in drug design to predict how a small molecule, such as Isopentyl 2-(3-oxo-2-piperazinyl)acetate, might interact with a protein target.

Prediction of Binding Poses and Interaction Energies with Target Biomolecules

Molecular docking simulations can predict the binding poses of Isopentyl 2-(3-oxo-2-piperazinyl)acetate within the active site of a target biomolecule and estimate the corresponding binding affinity or interaction energy. nih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the protein-ligand complex. While it has been suggested that molecular docking could be used to simulate the interactions between the piperazinyl group of this compound and catalytic enzymes, specific studies detailing predicted binding poses and interaction energies with any particular biomolecule are currently unavailable.

Application in Virtual Screening for Novel Ligand Identification

Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. u-strasbg.fr For a compound like Isopentyl 2-(3-oxo-2-piperazinyl)acetate, virtual screening can be employed in two primary ways: as a template for ligand-based virtual screening or as a potential hit in a structure-based virtual screening campaign.

In a ligand-based approach, the known structure of Isopentyl 2-(3-oxo-2-piperazinyl)acetate can be used to generate a pharmacophore model. This model defines the essential three-dimensional arrangement of chemical features necessary for biological activity. The pharmacophore can then be used to screen large compound databases to find molecules with similar features, potentially leading to the discovery of novel ligands with similar or improved activity.

Structure-based virtual screening, on the other hand, involves docking a library of compounds into the three-dimensional structure of a biological target. u-strasbg.fr Given that piperazine derivatives are known to interact with a variety of targets, including G-protein coupled receptors and enzymes, a hypothetical virtual screening workflow for Isopentyl 2-(3-oxo-2-piperazinyl)acetate could involve docking it and other library compounds against a panel of such targets.

A hypothetical virtual screening workflow could proceed as follows:

Target Selection: Based on the known biological activities of similar piperazine-containing compounds, potential targets such as dopamine (B1211576) receptors, serotonin (B10506) receptors, or acetylcholinesterase could be selected. tcmsp-e.comnih.gov

Library Preparation: A large, diverse library of chemical compounds would be prepared for docking. This would involve generating 3D conformations for each molecule.

Molecular Docking: The compound library would be docked into the binding site of the selected target protein. Docking programs would predict the binding pose and estimate the binding affinity for each compound.

Hit Selection and Refinement: Compounds with the best-predicted binding affinities would be selected as "hits." These hits would then be subjected to further computational analysis, such as molecular dynamics simulations, to refine the binding predictions before being prioritized for experimental testing.

The following interactive table illustrates a hypothetical set of results from a virtual screening campaign targeting a generic kinase, with Isopentyl 2-(3-oxo-2-piperazinyl)acetate included for comparison.

| Compound ID | Structure | Docking Score (kcal/mol) | Predicted H-Bonds |

|---|---|---|---|

| VS-Hit-001 | [Structure Image] | -9.8 | 3 |

| VS-Hit-002 | [Structure Image] | -9.5 | 4 |

| VS-Hit-003 | [Structure Image] | -9.2 | 2 |

| Isopentyl 2-(3-oxo-2-piperazinyl)acetate | [Structure Image] | -8.5 | 2 |

| VS-Hit-004 | [Structure Image] | -8.9 | 3 |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular properties that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

For a series of analogs of Isopentyl 2-(3-oxo-2-piperazinyl)acetate, a QSAR study would involve the following steps:

Data Set Collection: A dataset of structurally related compounds with their corresponding measured biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques to ensure its reliability.

Cheminformatics approaches are crucial throughout the QSAR workflow, from data curation and descriptor calculation to model building and validation.

A hypothetical 2D-QSAR model for a series of Isopentyl 2-(3-oxo-2-piperazinyl)acetate analogs might reveal the importance of specific physicochemical properties for their biological activity. For instance, the model could indicate that increasing hydrophobicity in a certain region of the molecule leads to higher potency, while bulky substituents at another position are detrimental.

The following interactive table presents a hypothetical set of molecular descriptors and their statistical contribution to a QSAR model for a series of piperazinone derivatives.

| Descriptor | Description | Coefficient | p-value |

|---|---|---|---|

| LogP | Octanol-water partition coefficient (hydrophobicity) | 0.45 | <0.01 |

| TPSA | Topological Polar Surface Area | -0.21 | <0.05 |

| MolWeight | Molecular Weight | 0.15 | >0.05 |

| NumRotatableBonds | Number of Rotatable Bonds | -0.33 | <0.05 |

| H-Bond Donors | Number of Hydrogen Bond Donors | 0.28 | <0.05 |

Emerging Research Directions and Future Perspectives in Isopentyl 2 3 Oxo 2 Piperazinyl Acetate Research

Rational Design and Synthesis of Next-Generation Derivatives with Enhanced Bioactivity

The versatile structure of piperazine (B1678402) and its derivatives provides a fertile ground for medicinal chemists to design and synthesize new molecules with tailored pharmacological activities. scilit.com The future of Isopentyl 2-(3-oxo-2-piperazinyl)acetate research is intrinsically linked to the rational design of next-generation derivatives. This process involves a deep understanding of its structure-activity relationships (SAR), where systematic modifications of the molecule are made to enhance its biological effects.

Key to this endeavor is the application of computational chemistry and molecular modeling. researchgate.net These in silico techniques allow for the prediction of how structural changes to Isopentyl 2-(3-oxo-2-piperazinyl)acetate might affect its binding affinity and specificity for biological targets. nih.gov For instance, modifications to the isopentyl ester group could modulate the compound's lipophilicity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net Similarly, substitutions on the piperazine ring can significantly alter the molecule's interaction with target proteins. scilit.com

The synthesis of these rationally designed derivatives will likely employ both classical and modern synthetic strategies. researchgate.net The core piperazinone structure can be assembled through various established synthetic protocols, while the introduction of diverse functional groups can be achieved through a range of chemical reactions. mdpi.com Diversity-oriented synthesis is another approach that could be used to generate a library of related compounds for high-throughput screening, accelerating the discovery of derivatives with improved potency and selectivity. researchgate.net

Table 1: Potential Modifications for Next-Generation Derivatives of Isopentyl 2-(3-oxo-2-piperazinyl)acetate

| Molecular Scaffold | Potential Modification Site | Desired Outcome |

| Isopentyl Ester | Chain length, branching, cyclization | Improved pharmacokinetic profile |

| Piperazinone Ring | Substitution at nitrogen or carbon atoms | Enhanced target binding and selectivity |

| Acetate (B1210297) Linker | Length, rigidity | Optimized spatial orientation for target interaction |

Exploration of Novel Biological Targets and Therapeutic Research Applications

Initial research suggests that Isopentyl 2-(3-oxo-2-piperazinyl)acetate may have potential applications in treating bacterial infections and central nervous system (CNS) disorders. mdpi.com The piperazine moiety is a common feature in many CNS-active drugs, and piperazinone derivatives have been investigated as nootropic agents, which are substances that may improve cognitive function. nih.govnih.gov This opens up avenues for exploring the potential of Isopentyl 2-(3-oxo-2-piperazinyl)acetate and its derivatives in the context of neurodegenerative diseases like Alzheimer's and other cognitive disorders. nih.gov

Furthermore, the broad biological activity of piperazine-containing compounds suggests that Isopentyl 2-(3-oxo-2-piperazinyl)acetate could have a wider range of therapeutic applications. For example, various piperazine derivatives have been investigated for their potential as anticancer, antifungal, and antiviral agents. researchgate.net Future research will likely involve screening Isopentyl 2-(3-oxo-2-piperazinyl)acetate and its analogs against a diverse panel of biological targets to uncover novel therapeutic opportunities.

A patent for oxopiperazine derivatives has indicated their potential use in the treatment of pain and epilepsy, suggesting another promising area of investigation. nih.gov The exploration of these novel applications will be crucial in realizing the full therapeutic potential of this chemical scaffold.

Development of Advanced Methodologies for Mechanistic Elucidation

A thorough understanding of how Isopentyl 2-(3-oxo-2-piperazinyl)acetate exerts its biological effects at a molecular level is paramount for its development as a therapeutic agent. Future research will necessitate the use of advanced methodologies to elucidate its mechanism of action.

In Vitro and In Vivo Approaches: A battery of in vitro assays will be essential to identify and characterize the molecular targets of Isopentyl 2-(3-oxo-2-piperazinyl)acetate. These may include enzyme inhibition assays, receptor binding studies, and cell-based functional assays. nih.gov For promising derivatives, in vivo studies using animal models of disease will be crucial to validate their therapeutic efficacy and to understand their physiological effects. medicilon.com For instance, in the context of CNS applications, behavioral models in rodents can be used to assess cognitive enhancement or anxiolytic effects. medicilon.com

Computational and Biophysical Techniques: Computational approaches, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding mode of Isopentyl 2-(3-oxo-2-piperazinyl)acetate with its target proteins at an atomic level. rsc.org These computational predictions can then be validated experimentally using biophysical techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to determine the three-dimensional structure of the compound-target complex.

Integration of Multidisciplinary Approaches in Isopentyl 2-(3-oxo-2-piperazinyl)acetate Studies

The complexity of drug discovery and development necessitates a multidisciplinary approach. The future of Isopentyl 2-(3-oxo-2-piperazinyl)acetate research will benefit significantly from the integration of expertise from various scientific fields.

Chemoinformatics and Data-Driven Discovery: Chemoinformatics will play a vital role in managing and analyzing the large datasets generated from high-throughput screening and other experimental assays. nih.gov By applying machine learning algorithms and other computational tools, researchers can identify patterns in the data that can guide the design of more effective derivatives.

Systems Biology and Target Identification: A systems biology approach, which considers the complex network of interactions within a biological system, can help in the identification of novel therapeutic targets for Isopentyl 2-(3-oxo-2-piperazinyl)acetate. drugtargetreview.comeurekaselect.com By understanding how the compound perturbs cellular pathways, researchers may uncover new therapeutic indications and potential off-target effects. drugtargetreview.com This holistic view is crucial for developing safer and more effective drugs.

Q & A

Q. What synthetic methodologies are commonly employed to prepare isopentyl 2-(3-oxo-2-piperazinyl)acetate, and how do reaction parameters influence yield?

The compound is synthesized via esterification or transesterification. For example, Fischer esterification (acetic acid + isoamyl alcohol with H₂SO₄ catalyst) is a foundational method, yielding ~11–65% depending on conditions . Key parameters include:

- Catalyst concentration : Excess H₂SO₄ drives equilibrium but risks side reactions (e.g., dehydration of alcohols).

- Temperature : Reflux (~140°C) accelerates kinetics but must avoid thermal degradation of the piperazinyl group.

- Purification : Liquid-liquid extraction (NaHCO₃ to remove excess acid) and distillation (boiling point ~140°C) are critical .

Q. How is the structural identity of isopentyl 2-(3-oxo-2-piperazinyl)acetate confirmed post-synthesis?

Spectroscopic techniques are essential:

- IR spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O stretch) and ~1650 cm⁻¹ (amide C=O from the 3-oxopiperazinyl group) confirm functional groups .

- ¹H-NMR : Signals at δ 4.0–4.2 ppm (ester –OCH₂–) and δ 2.8–3.5 ppm (piperazinyl protons) validate connectivity .

- Boiling point analysis : Matching experimental (~140°C) and literature values ensures purity .

Advanced Research Questions

Q. What computational approaches predict the reactivity of the 3-oxopiperazinyl moiety during esterification?

Density Functional Theory (DFT) models assess electronic and steric effects:

- The 3-oxo group increases electrophilicity at the adjacent carbon, favoring nucleophilic attack during ester bond formation.

- Solvent effects (e.g., ethyl acetate as a solvent) can be modeled to optimize reaction fields .

- Molecular docking : Simulates interactions between the piperazinyl group and catalytic enzymes (e.g., lipases in transesterification) .

Q. How can enzyme-linked polymers (ELPs) enhance transesterification efficiency for derivatives of this compound?

ELP-catalyzed transesterification improves sustainability:

- ELPs maintain >80% activity over 5 cycles by stabilizing the enzyme’s tertiary structure.

- Optimal conditions: 60°C, 48-hour reaction time, and ethyl acetate as a solvent (20:1 molar ratio to alcohol) .

- Kinetic studies : Monitor conversion rates via GC-MS to identify rate-limiting steps (e.g., acyl-enzyme intermediate formation) .

Q. How do researchers resolve contradictions in reported yields (e.g., 11% vs. 65%) for similar esters?

Systematic variable analysis identifies discrepancies:

- Stoichiometry : Excess acetic acid (2:1 acid:alcohol ratio) shifts equilibrium toward ester formation .

- Catalyst choice : H₂SO₄ vs. immobilized lipases (e.g., Novozym 435) drastically alter yields due to side-reaction suppression .

- Workup protocols : Incomplete neutralization (NaHCO₃) or distillation can lead to lower apparent yields .

Methodological Tables

Table 1: Key Spectral Data for Structural Confirmation

| Technique | Characteristic Peaks/Signals | Functional Group Confirmed |

|---|---|---|

| IR | 1740 cm⁻¹, 1650 cm⁻¹ | Ester C=O, Amide C=O |

| ¹H-NMR | δ 4.0–4.2 (OCH₂), δ 2.8–3.5 (piperazinyl) | Ester linkage, Piperazine ring |

| Boiling Point | 140°C | Purity and identity |

Table 2: Optimization of Transesterification with ELPs

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 60°C | Maximizes enzyme activity |

| Reaction Time | 48 hours | >90% conversion |

| Solvent | Ethyl acetate | Enhances substrate solubility |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.